molecular formula C7H9N3O B3178437 6-(Methylamino)nicotinamide CAS No. 56501-11-2

6-(Methylamino)nicotinamide

Cat. No. B3178437
CAS RN: 56501-11-2
M. Wt: 151.17 g/mol
InChI Key: HDWPOVNHZLSOTE-UHFFFAOYSA-N
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Description

6-(Methylamino)nicotinamide is a compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol. It has been used in the development of a prodrug strategy designed to enhance the cellular activity of a potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT) .


Synthesis Analysis

The synthesis of nicotinamide derivatives, including 6-(Methylamino)nicotinamide, involves the use of spectral techniques such as IR, 1H-NMR, 13C-NMR, and MS for characterization . A prodrug strategy has been reported where the amine and carboxylic acid moieties of the highly polar amino acid side chain present in the bisubstrate inhibitor are temporarily protected .


Molecular Structure Analysis

The molecular structure of 6-(Methylamino)nicotinamide consists of a nicotinamide core with a methylamino group attached .


Chemical Reactions Analysis

The prodrug strategy for 6-(Methylamino)nicotinamide involves the modification of the carboxylic acid into a range of esters in the absence or presence of a trimethyl-lock (TML) amine protecting group .

Scientific Research Applications

Inhibitor of Nicotinamide N-Methyltransferase (NNMT)

6-(Methylamino)nicotinamide is a potent bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT). It has been found to be highly potent in biochemical assays with a single digit nanomolar IC 50 value . This makes it a valuable tool in studying the function and role of NNMT in various biological processes .

Prodrug Strategy

A prodrug strategy has been designed to translate the observed potent biochemical inhibitory activity of 6-(Methylamino)nicotinamide into strong cellular activity. This strategy relies on the temporary protection of the amine and carboxylic acid moieties of the highly polar amino acid side chain present in the bisubstrate inhibitor .

Cellular Activity

The prodrug strategy has resulted in significantly enhanced cellular activity as established using assays designed to measure the enzymatic activity of NNMT in live cells . This opens up new possibilities for the use of 6-(Methylamino)nicotinamide in cellular studies and potential therapeutic applications.

Reference Compound

6-(Methylamino)nicotinamide has been used as a reference compound in the study of new inhibitors of NNMT . Its known inhibitory activity provides a benchmark against which the effectiveness of new compounds can be measured.

Allosteric Inhibitors of NNMT

Research has identified macrocyclic peptides which bind to NNMT and show potent inhibition of NNMT with IC 50 values as low as 229 nM . These cyclic peptide inhibitors are noncompetitive with either SAM or NA indicating they may be the first allosteric inhibitors reported for NNMT .

Downregulation of MNA Production

The cyclic peptide inhibitors of NNMT, which were identified using 6-(Methylamino)nicotinamide as a reference compound, were also found to downregulate MNA production in cellular assays . This suggests potential applications in the treatment of diseases where MNA production is a factor.

Mechanism of Action

Target of Action

6-(Methylamino)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 or niacinamide . Its primary targets are the enzymes involved in the metabolism of nicotinamide, such as Nicotinamide N-methyltransferase (NNMT) . NNMT plays a crucial role in the methylation of nicotinamide to form 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor .

Mode of Action

The compound interacts with its targets by participating in the cellular energy metabolism, DNA repair, and regulation of transcription processes . It is believed that the effects of 6-(Methylamino)nicotinamide are due to its role as a component of coenzymes including nicotinamide adenine dinucleotide (NAD+), reduced nicotinamide adenine dinucleotide (NADH), nicotinamide adenine dinucleotide phosphate (NADP+), and reduced nicotinamide adenine dinucleotide phosphate (NADPH) .

Biochemical Pathways

6-(Methylamino)nicotinamide affects the biochemical pathways related to the metabolism of nicotinamide . It is involved in the synthesis of NAD+, which contributes to redox reactions and energy production in cells . Pyridones, the oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often associated with pathological outcomes in acute kidney injury (AKI) .

Pharmacokinetics

The pharmacokinetics of 6-(Methylamino)nicotinamide are influenced by species, sex, dose, and exposure route . After absorption, nicotinamide is stored as NAD in the liver and excretion occurs via kidneys . The compound exhibits improved cell permeability, which translates to significantly enhanced cellular activity .

Result of Action

The molecular and cellular effects of 6-(Methylamino)nicotinamide’s action include increased collagen production in fibroblast cultures and reduced dermal glycoaminoglycosides in photodamaged skin . It also increases the production of the epidermal proteins keratin, filaggrin, and involucrin . In cellular assays, it has been found to downregulate MNA production .

Action Environment

The action, efficacy, and stability of 6-(Methylamino)nicotinamide can be influenced by various environmental factors. For instance, the compound’s cellular activity can be affected by the presence of esterases, as demonstrated by the use of esterase-sensitive prodrugs

Safety and Hazards

The safety data sheet for 6-(Methylamino)nicotinamide suggests that it should be handled with care to avoid dust formation and contact with skin and eyes .

properties

IUPAC Name

6-(methylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWPOVNHZLSOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylamino)nicotinamide

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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